molecular formula C21H26N2O2S B2763415 1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795303-54-6

1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No.: B2763415
CAS No.: 1795303-54-6
M. Wt: 370.51
InChI Key: CRVOEEMTKXCRRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-benzhydryl-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea” could involve several steps, including the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of urea derivatives in the one-pot synthesis of heterocyclic compounds. For example, studies have shown the development of diastereoselective three-component reactions involving urea/thiourea and dihydrofuran/dihydro-2H-pyran with aromatic aldehydes to synthesize furano and pyrano pyrimidinones (thiones) using novel reagents (Ghorbani‐Vaghei et al., 2015). This indicates the chemical's role in facilitating the creation of complex organic structures that could be significant in drug development.

Catalysis and Organic Reactions

Urea has been used as an organo-catalyst in facilitating the synthesis of various functionalized heterocycles. A study highlighted the eco-friendly, one-pot synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds, showcasing urea's catalytic capabilities in promoting multicomponent reactions at room temperature (Brahmachari & Banerjee, 2014). This reveals the compound's potential in streamlining synthetic processes for therapeutic molecules.

Molecular Interactions and Complexation Studies

The compound's structural analogs have been studied for their ability to form complexes through hydrogen bonding, as shown in the research on N-(pyridin-2-yl),N'-substituted ureas. These studies provide insight into the substituent effect on complexation, which is crucial for understanding molecular interactions that could influence drug design and receptor binding (Ośmiałowski et al., 2013).

Application in Medicinal Chemistry

The synthesis of urea derivatives has been explored for potential applications in medicinal chemistry, including the creation of novel anti-tumor agents. Research into the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has shown promise for these compounds in acting as anti-tumor agents, with significant effects observed in mouse tumor model cancer cell lines (Nassar et al., 2015).

Properties

IUPAC Name

1-benzhydryl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(22-13-16-26-19-11-14-25-15-12-19)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVOEEMTKXCRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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